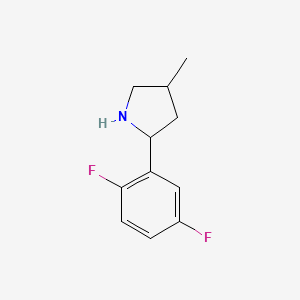![molecular formula C13H24N2O7Pt B12868916 Platinum, (2-aminocyclohexanemethanamine-N,N')[D-glucuronato(2-)-O5,O6]- CAS No. 70290-16-3](/img/structure/B12868916.png)
Platinum, (2-aminocyclohexanemethanamine-N,N')[D-glucuronato(2-)-O5,O6]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum, (2-aminocyclohexanemethanamine-N,N’)[D-glucuronato(2-)-O5,O6]- is a platinum-based compound with the molecular formula C13H22N2O7Pt and a molecular weight of 513.40 . This compound is primarily used in research and has applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, (2-aminocyclohexanemethanamine-N,N’)[D-glucuronato(2-)-O5,O6]- typically involves the reaction of platinum precursors with 2-aminocyclohexanemethanamine and D-glucuronic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
Platinum, (2-aminocyclohexanemethanamine-N,N’)[D-glucuronato(2-)-O5,O6]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the glucuronato ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Ligand exchange reactions often use other ligands like chloride or amines under controlled pH and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of platinum-ligand complexes .
科学研究应用
Platinum, (2-aminocyclohexanemethanamine-N,N’)[D-glucuronato(2-)-O5,O6]- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions and as a precursor for other platinum complexes.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in cancer therapy due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes
作用机制
The mechanism of action of Platinum, (2-aminocyclohexanemethanamine-N,N’)[D-glucuronato(2-)-O5,O6]- involves its interaction with biological molecules, particularly DNA. The compound can form cross-links with DNA, leading to the inhibition of DNA replication and transcription. This results in the disruption of cellular processes and can induce cell death, making it a potential candidate for cancer therapy .
相似化合物的比较
Similar Compounds
Cisplatin: A well-known platinum-based chemotherapy drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A platinum compound used in cancer treatment with a distinct ligand arrangement.
Uniqueness
Platinum, (2-aminocyclohexanemethanamine-N,N’)[D-glucuronato(2-)-O5,O6]- is unique due to its specific ligand structure, which may offer different reactivity and biological interactions compared to other platinum-based compounds. Its glucuronato ligand provides additional functional groups that can participate in various chemical and biological processes .
属性
CAS 编号 |
70290-16-3 |
|---|---|
分子式 |
C13H24N2O7Pt |
分子量 |
515.42 g/mol |
IUPAC 名称 |
(2-azanidylcyclohexyl)methylazanide;platinum(2+);2,3,4,5-tetrahydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C7H14N2.C6H10O7.Pt/c8-5-6-3-1-2-4-7(6)9;7-1-2(8)3(9)4(10)5(11)6(12)13;/h6-9H,1-5H2;1-5,8-11H,(H,12,13);/q-2;;+2 |
InChI 键 |
MTLKWIZYZNBHQN-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(C1)C[NH-])[NH-].C(=O)C(C(C(C(C(=O)O)O)O)O)O.[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Difluoromethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12868834.png)
![1-(5-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868842.png)
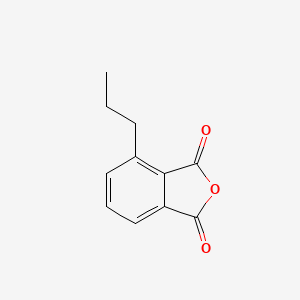
![6-Oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carbonyl chloride](/img/structure/B12868849.png)

![2-Bromobenzo[d]oxazole-6-sulfonamide](/img/structure/B12868861.png)
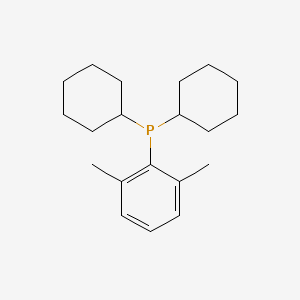
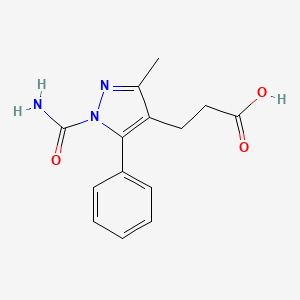
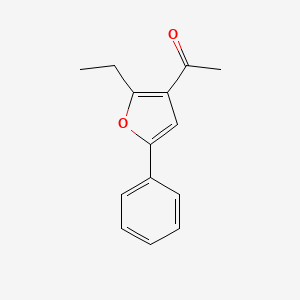
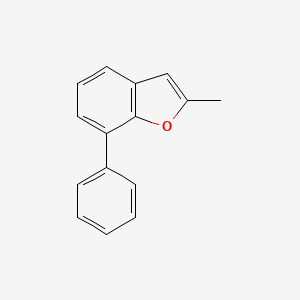
![Dicyclohexyl(1',2-dimethoxy-[1,2'-binaphthalen]-3'-yl)phosphine](/img/structure/B12868888.png)
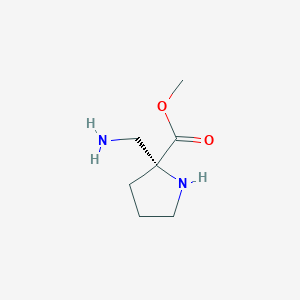
![(1R)-1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanamine](/img/structure/B12868902.png)
